GAL-021 sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

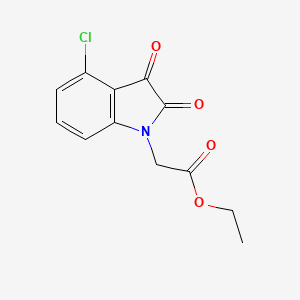

GAL-021 sulfate is a compound known for its role as a powerful blocker of large-conductance calcium-activated potassium channels (BKCa channels). It specifically inhibits the KCa 1.1 channel in GH3 cells. This compound has been identified as a novel breathing control modulator that selectively modifies the almitrine pharmacophore. Its administration leads to an increase in minute ventilation in both rats and non-human primates .

Métodos De Preparación

The preparation of GAL-021 sulfate involves synthetic routes that include the selective modification of the almitrine pharmacophore. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions. One method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers.

Análisis De Reacciones Químicas

GAL-021 sulfate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.

Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of different derivatives of the compound.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

GAL-021 sulfate has a wide range of scientific research applications, including:

Chemistry: It is used as a research tool to study the properties and behavior of BKCa channels.

Biology: The compound is used to investigate the role of BKCa channels in various biological processes, including respiratory control.

Medicine: This compound is studied for its potential therapeutic applications in treating respiratory control disorders, such as opioid-induced respiratory depression and sleep apnea

Industry: The compound is used in the development of new drugs and therapies that target BKCa channels.

Mecanismo De Acción

The mechanism of action of GAL-021 sulfate primarily involves the blocking of BKCa channels, specifically the KCa 1.1 channel. By inhibiting these channels, this compound increases minute ventilation and counteracts respiratory depression. The compound acts predominantly at the carotid body, which is a key site for respiratory control. Secondary mechanisms may also be involved, but the primary effect is through the inhibition of BKCa channels .

Comparación Con Compuestos Similares

GAL-021 sulfate is unique in its selective modification of the almitrine pharmacophore and its potent inhibition of BKCa channels. Similar compounds include:

Almitrine: A respiratory stimulant that also targets BKCa channels but with different pharmacological properties.

Doxapram: Another respiratory stimulant that acts on different molecular targets.

GAL-160: A compound similar to this compound that also inhibits BKCa channels and has similar effects on respiratory control

This compound stands out due to its specific inhibition of the KCa 1.1 channel and its potential therapeutic applications in respiratory control disorders.

Propiedades

Número CAS |

1380342-00-6 |

|---|---|

Fórmula molecular |

C11H24N6O5S |

Peso molecular |

352.41 g/mol |

Nombre IUPAC |

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine;sulfuric acid |

InChI |

InChI=1S/C11H22N6O.H2O4S/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4;1-5(2,3)4/h5-8H2,1-4H3,(H2,12,13,14,15,16);(H2,1,2,3,4) |

Clave InChI |

FMJQTHGXXTYHSQ-UHFFFAOYSA-N |

SMILES canónico |

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]phenyl-](/img/structure/B8455543.png)

![benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8455553.png)

![(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8455576.png)

![N-[2-(Diethylamino)ethyl]undecanamide](/img/structure/B8455582.png)